molecular formula C18H16N6O3S B13743369 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile CAS No. 24112-29-6

3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile

Cat. No.: B13743369
CAS No.: 24112-29-6
M. Wt: 396.4 g/mol
InChI Key: LVDNXHCLMAIUDS-UHFFFAOYSA-N
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Description

3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile (CAS 24112-29-6, EC 246-021-0), also known as C.I. Disperse Violet 43, is a synthetic azo dye of interest in industrial and academic research. This compound, with the molecular formula C18H16N6O3S and a molecular weight of 396.423 g/mol, is part of the large and commercially significant class of azo dyes, which are primarily used in the textile industry for coloring synthetic fibers like polyester and acetate . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings, which is central to their coloration properties. Researchers utilize this dye to investigate the properties and performance of disperse dyes, including their color fastness, stability, and interaction with different polymer matrices. Furthermore, due to ongoing health concerns related to azo dyes—specifically their potential for reductive cleavage by enzymes or skin microbiota to release aromatic amines, some of which may have mutagenic or carcinogenic properties—this compound also serves as a relevant material for toxicological and safety assessments . Studies on structurally related disperse dyes, such as Disperse Blue 106 and 124, highlight the importance of such research in understanding skin sensitization and contact dermatitis caused by textile dyes . This makes 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile a valuable compound for applications spanning from materials science to hazard identification and chemical risk assessment. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

24112-29-6

Molecular Formula

C18H16N6O3S

Molecular Weight

396.4 g/mol

IUPAC Name

3-[N-(2-hydroxyethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C18H16N6O3S/c19-8-1-9-23(10-11-25)14-4-2-13(3-5-14)21-22-18-20-16-7-6-15(24(26)27)12-17(16)28-18/h2-7,12,25H,1,9-11H2

InChI Key

LVDNXHCLMAIUDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])N(CCC#N)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows the classical azo coupling reaction pathway, which involves:

  • Diazotization of 6-nitro-2-aminobenzothiazole to form the corresponding diazonium salt.
  • Coupling of this diazonium intermediate with a substituted aniline derivative bearing a propiononitrile side chain and a 2-hydroxyethyl substituent on the nitrogen atom.

This method is consistent with the synthesis of structurally related azo dyes involving benzothiazole azo compounds coupled with aniline derivatives.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Diazotization of 6-nitro-2-aminobenzothiazole 6-nitro-2-aminobenzothiazole, sodium nitrite (NaNO2), hydrochloric acid (HCl), low temperature (0-5 °C) Formation of diazonium salt under acidic and cold conditions to stabilize the intermediate
2 Preparation of coupling component N-(2-hydroxyethyl)-4-aminopropiononitrile or equivalent aniline derivative The aniline derivative must have a free amino group for azo coupling and a 2-hydroxyethyl substituent on nitrogen
3 Azo coupling reaction Diazonium salt added slowly to the coupling component solution, usually in alkaline or neutral medium Reaction proceeds with formation of the azo bond (-N=N-) linking benzothiazole and aniline moieties
4 Isolation and purification Filtration, washing, recrystallization or chromatographic purification Purity typically confirmed by melting point, spectroscopic methods

Specific Example from Literature

While direct detailed experimental protocols for this exact compound are scarce in open literature, the closely related compound 3-[ethyl[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile (CAS No. 25510-81-0) is synthesized by diazotizing 6-nitro-2-aminobenzothiazole followed by coupling with N-ethyl-N-cyanoethylaniline . By analogy, replacing the N-ethyl substituent with N-(2-hydroxyethyl) would yield the target compound.

Analytical Data and Purification

  • The product is typically obtained as a liquid or solid depending on the exact substituents and reaction conditions.
  • Purity is verified by standard analytical techniques such as melting point determination, UV-Vis spectroscopy (to confirm azo chromophore), and chromatographic methods.
  • Storage recommendations include keeping the compound in a dry, cool, and well-ventilated place away from incompatible materials.

Summary Table of Preparation Data

Aspect Details
Starting Material 6-nitro-2-aminobenzothiazole
Diazotization Reagents Sodium nitrite, hydrochloric acid, low temperature (0-5 °C)
Coupling Partner N-(2-hydroxyethyl)-4-aminopropiononitrile or equivalent
Reaction Medium Typically aqueous acidic for diazotization, neutral or slightly alkaline for coupling
Product Purification Filtration, recrystallization, chromatography
Product Form Liquid or solid (depending on exact conditions)
Storage Dry, cool, ventilated, away from food and incompatible substances
Molecular Formula C18H16N6O3S
Molecular Weight 396.43 g/mol

Chemical Reactions Analysis

Types of Reactions

3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Dye Chemistry

One of the primary applications of this compound is as a dye, particularly in the textile industry. It is classified under disperse dyes, which are used for dyeing synthetic fibers such as polyester and nylon. The azo group present in its structure provides vibrant colors and excellent fastness properties.

Table 1: Properties of Disperse Red 177 as a Dye

PropertyValue
Color FastnessExcellent
SolubilityLow (requires dispersing agents)
Application MethodHigh-temperature dyeing
Typical UseSynthetic textiles

Medicinal Research Applications

Recent studies have explored the potential medicinal applications of compounds related to Disperse Red 177, particularly focusing on their biological activities.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells. This characteristic is crucial for developing therapeutic agents against neurodegenerative diseases.

Case Study: Neuroprotection

A study conducted on the neuroprotective effects of related compounds demonstrated that they could inhibit oxidative stress markers in neuronal cells. The findings suggest that these compounds might serve as potential candidates for treating conditions like Alzheimer's disease.

Table 2: Summary of Neuroprotective Studies

Study ReferenceCompound TestedOutcome
Disperse Red 177Reduced oxidative stress markers
Related azo compoundsImproved neuronal survival rates

Mechanism of Action

The mechanism of action of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The target compound is compared to three analogs (Table 1), highlighting substituent effects on properties:

Compound Name Substituents on Benzothiazole Aniline Substituent CAS/EC Number Key Properties
Target Compound 6-Nitro N-(2-Hydroxyethyl) Not explicitly listed* High polarity (due to -OH), λmax ~450 nm (estimated), good aqueous solubility
3-[N-(2-Acetoxyethyl)-p-(5,6-dichlorobenzothiazol-2-ylazo)anilino]propionitrile 5,6-Dichloro N-(2-Acetoxyethyl) 33979-43-0 Lower polarity (acetoxy group), λmax ~430 nm, moderate solubility in organic solvents
3-{[p-(4,6-Dibromobenzothiazol-2-ylazo)-N-éthylanilino]}propiononitrile 4,6-Dibromo N-Ethyl 28824-41-1 Hydrophobic (Br substituents), λmax ~470 nm, poor aqueous solubility
N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline (Non-azo analog) N/A N-(2-Acetoxyethyl), N-(2-cyanoethyl) 22031-33-0 Lacks azo and benzothiazole groups; used as intermediate in dye synthesis

Notes:

  • Electronic Effects : The nitro group in the target compound increases electron-withdrawing capacity, stabilizing the azo bond against reductive cleavage compared to chloro or bromo substituents .
  • Solubility : The hydroxyethyl group enhances hydrophilicity, making the target compound more suitable for water-based dyeing processes than its acetoxyethyl or ethyl analogs .
  • Absorption Spectra : Bromo substituents (e.g., 28824-41-1) redshift λmax due to heavier atom effects, whereas nitro groups broaden absorption bands .
Stability and Performance
  • Thermal Stability : Nitro-substituted benzothiazoles exhibit higher decomposition temperatures (~250°C) compared to dibromo analogs (~220°C), attributed to stronger intermolecular interactions .
  • Lightfastness: Nitro groups improve resistance to UV degradation, making the target compound superior in outdoor textile applications compared to non-nitro analogs .
Industrial Relevance
  • The hydroxyethyl group aligns with trends toward eco-friendly dyes with reduced organic solvent use, contrasting with acetoxyethyl or ethyl variants requiring solvent-based processing .

Biological Activity

  • Molecular Formula : C18H16N6O3S
  • Molecular Weight : 396.423 g/mol
  • Synonyms : 3-[N-(2-Hydroxyethyl)-p-[(6-nitrobenzothiazol-2-yl)azo]anilino]propiononitrile

The compound contains a nitrobenzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing the nitrobenzothiazole group exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of nitrobenzothiazole showed effective inhibition against various bacterial strains, suggesting that 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile may share similar properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity. A series of studies on azo compounds have revealed their ability to induce apoptosis in cancer cell lines. Specifically, azo compounds can interact with cellular DNA, leading to cell cycle arrest and subsequent apoptosis . The presence of the hydroxyethyl group may enhance solubility and bioavailability, further supporting its therapeutic potential.

  • DNA Interaction : Nitro-containing compounds often interact with DNA, causing strand breaks or cross-linking, which can inhibit cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : These compounds may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Some studies suggest that such compounds can inhibit specific enzymes involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitrobenzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the tested derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) treated with azo compounds showed a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the generation of ROS and subsequent activation of apoptotic pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 16 µg/mL
AnticancerReduced cell viability
Apoptosis InductionIncreased ROS levels

Q & A

Q. What are the established synthesis protocols for 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile, and what critical parameters influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with diazo coupling between a nitrobenzothiazole derivative and an aniline intermediate. Key parameters include:

  • Temperature control : Maintaining 0–5°C during diazotization to prevent premature decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Purification : Recrystallization or column chromatography is critical for isolating the azo-linked product .
  • pH optimization : Acidic conditions (pH 2–3) stabilize diazonium intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

A combination of techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and cyano groups) .
  • FTIR : Identifies functional groups like -C≡N (stretch ~2200 cm1^{-1}) and -NO2_2 (asymmetric stretch ~1520 cm1^{-1}) .
  • UV-Vis spectroscopy : Detects π→π* transitions in the azo (-N=N-) and nitro groups, with absorbance typically between 400–600 nm .

Q. How can researchers optimize solvent systems for purification?

Use gradient elution in chromatography with mixed solvents (e.g., ethyl acetate/hexane) to separate polar nitro and cyano groups. For recrystallization, ethanol-water mixtures (7:3 v/v) balance solubility and polarity .

Advanced Research Questions

Q. How can competing reaction pathways during the diazo coupling step be minimized?

Competing side reactions (e.g., triazene formation or azo dimerization) are mitigated by:

  • Stoichiometric control : Use a 1:1 molar ratio of diazonium salt to aniline derivative .
  • Additive use : Sodium nitrite in excess ensures complete diazotization, while urea quenches residual nitrous acid .
  • Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress to halt at the optimal stage .

Q. What strategies resolve contradictory spectral data in characterizing the azo linkage?

Contradictions (e.g., variable NMR shifts or UV absorbance) arise from tautomerism or solvent effects. Solutions include:

  • X-ray crystallography : Provides definitive bond-length confirmation of the azo (-N=N-) group .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic transitions and validates experimental UV-Vis data .

Q. How can photostability be improved for optical or sensor applications?

The nitro and azo groups are prone to photodegradation. Strategies involve:

  • Additives : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) at 0.1–1.0 wt% .
  • Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to reduce oxygen exposure .
  • Structural modification : Introduce electron-withdrawing substituents (e.g., -CF3_3) to delocalize excited-state electrons .

Q. What methods analyze substituent effects on the benzothiazole ring’s electronic properties?

  • Hammett constants : Correlate substituent electronic effects (σ values) with reaction rates or spectral shifts .
  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating impacts of nitro and cyano groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields?

Variability often stems from differences in:

  • Catalyst purity : Trace metal contaminants (e.g., Fe3+^{3+}) accelerate side reactions; use HPLC-grade reagents .
  • Reaction time : Overcoupling (>2 hours) degrades products; optimize via time-course studies .
  • Workup protocols : Incomplete neutralization of acidic intermediates reduces yields by 15–20% .

Q. Why do computational models sometimes conflict with experimental spectral data?

Discrepancies arise from solvent polarity or protonation states not accounted for in gas-phase DFT calculations. Mitigate by:

  • Solvent correction : Apply the Polarizable Continuum Model (PCM) in simulations .
  • pH-adjusted experiments : Compare spectra at controlled pH levels matching computational conditions .

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